molecular formula C17H22F2N6O B12268543 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Cat. No.: B12268543
M. Wt: 364.4 g/mol
InChI Key: MCMZNNDYKZJJKY-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperidine ring, a triazolo-pyridazine moiety, and difluorinated carbonyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine typically involves multi-step synthetic routes. One common approach is the condensation of 4,4-difluoropiperidine with a suitable triazolo-pyridazine precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The molecular pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is unique due to the presence of both difluorinated piperidine and triazolo-pyridazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C17H22F2N6O

Molecular Weight

364.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H22F2N6O/c1-12-20-21-14-2-3-15(22-25(12)14)23-8-4-13(5-9-23)16(26)24-10-6-17(18,19)7-11-24/h2-3,13H,4-11H2,1H3

InChI Key

MCMZNNDYKZJJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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